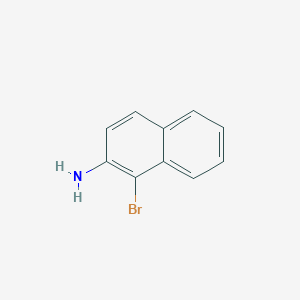

1-Bromonaphthalen-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENXBAFANCRIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446473 | |

| Record name | 2-amino-1-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20191-75-7 | |

| Record name | 1-Bromo-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20191-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromonaphthalen 2 Amine and Its Derivatives

Direct Synthesis Strategies for 1-Bromonaphthalen-2-amine

The direct synthesis of this compound primarily involves the regioselective bromination of naphthalen-2-amine. This process requires precise control over reaction conditions to favor the formation of the desired isomer.

The synthesis of this compound is often achieved through the electrophilic bromination of naphthalen-2-amine. The amino group in naphthalen-2-amine is an activating group, directing incoming electrophiles to the ortho and para positions. In this case, the C1 position is ortho to the amino group, making it a primary site for bromination.

Common brominating agents used for this transformation include N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of reagent and solvent system is critical for achieving high regioselectivity. For instance, the use of NBS in a polar aprotic solvent like dimethylformamide (DMF) is a widely adopted method due to its mild reactivity and compatibility with the amino functional group. smolecule.com

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of the reagents.

For example, in the bromination of 2-acetamidonaphthalene, a related substrate, the reaction is typically carried out in glacial acetic acid at temperatures between 30°C and 50°C. Maintaining a slight excess of the brominating agent, such as 1.2 equivalents of bromine, can help drive the reaction to completion while minimizing the formation of di-brominated byproducts. Precise temperature control is crucial to mitigate competing bromination at other positions on the naphthalene (B1677914) ring.

Recent advancements have also explored photocatalytic methods. For instance, the use of erythrosine B as a photocatalyst with NBS under white LED light irradiation in acetonitrile (B52724) has been shown to be an effective method for the bromination of various arenes. researchgate.net Such methods offer milder reaction conditions and can lead to improved yields and selectivity. researchgate.net

Table 1: Optimization of Bromination Reaction Conditions

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective, reducing side reactions. smolecule.com |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that facilitates the reaction. smolecule.com |

| Temperature | 30-50°C | Balances reaction rate and selectivity. |

| Stoichiometry | ~1.2 eq. Bromine | Ensures complete reaction while minimizing over-bromination. |

| Catalyst (optional) | Erythrosine B (photocatalyst) | Allows for milder reaction conditions under light irradiation. researchgate.net |

Derivatization Approaches from this compound as a Building Block

This compound is a versatile building block that can be readily derivatized to create a wide range of functional molecules. These derivatizations often target the amino group or utilize the bromine atom for cross-coupling reactions.

The amino group of this compound is a nucleophilic site that can undergo various N-substitution reactions.

N-Arylation: Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. This reaction allows for the coupling of this compound with various aryl halides to produce N-aryl derivatives. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with systems like Pd(OAc)₂/(rac)-BINAP being effective for the arylation of primary amines. cmu.edu In some cases, copper-catalyzed N-arylation offers a viable alternative, particularly with catalysts like copper(I) iodide (CuI) in the presence of a suitable ligand and base. researchgate.net

N-Acylation: The amino group can also be acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. This reaction is often carried out in the presence of a base such as pyridine (B92270) or aqueous sodium hydroxide (B78521). N-acylation can serve to protect the amino group during subsequent reactions or to introduce specific functional groups into the molecule. chim.it

N-Alkylation: The synthesis of N-alkyl derivatives can be achieved through reactions with alkyl halides. For example, the reaction of 2-amino-6-bromonaphthalene (B125385) with 1,4-dichlorobutane (B89584) in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) yields the N,N-dialkylated product. acs.orgnih.gov

Table 2: N-Substitution Reactions of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Arylation | Aryl Bromide | Pd(OAc)₂/(rac)-BINAP, Base | N-Aryl-1-bromonaphthalen-2-amine |

| N-Acylation | Acetic Anhydride | Pyridine or NaOH | N-Acetyl-1-bromonaphthalen-2-amine |

| N-Alkylation | 1,4-Dichlorobutane | TBAI, Base, DMSO, 95°C | N,N-Dialkyl-1-bromonaphthalen-2-amine |

Naphthalene derivatives with electron-donating and electron-accepting groups, known as push-pull molecules, exhibit interesting optical properties. nih.govresearchgate.net this compound and its derivatives are valuable precursors for these molecules. The amino group (or a derivatized amino group) acts as the electron donor, while the bromo-substituent can be replaced with an electron-accepting group via cross-coupling reactions.

For instance, Suzuki-type cross-coupling reactions can be used to introduce a heteroaromatic acceptor group by reacting a bromo-naphthalene derivative with a heteroaromatic boronic acid. nih.gov The resulting push-pull systems often exhibit properties like solvatochromism, where their absorption or emission spectra change with the polarity of the solvent. nih.govresearchgate.net

Precursor Utilization in Complex Molecule Synthesis

The versatility of this compound extends to its use as a precursor in the synthesis of more complex molecular architectures. The bromine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the Sonogashira coupling reaction allows for the introduction of alkynyl groups by reacting the bromo-naphthalene derivative with a terminal alkyne in the presence of a palladium and copper co-catalyst system. chim.it This is a key step in the synthesis of ortho-amino(alkynyl)naphthalenes, which can then undergo further transformations. chim.it

Furthermore, this compound derivatives can be used in the synthesis of polycyclic aromatic compounds and helicenes. For instance, after N-acylation and subsequent Sonogashira coupling, the resulting alkynyl derivative can be used as a building block for constructing larger, more complex ring systems. chim.it The bromine atom can also be involved in Suzuki-Miyaura cross-coupling reactions to build multilayered three-dimensional frameworks. frontiersin.org

Formation of Bromonaphthyl-Based Acetylnaphthalene Intermediates

The synthesis of acetylnaphthalene scaffolds from brominated naphthalene precursors is a key step in the formation of various complex chemical entities. A primary method for achieving this transformation is the Friedel-Crafts acylation, a well-established reaction for attaching an acyl group to an aromatic ring. This reaction typically involves the use of an acyl chloride, such as acetyl chloride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The choice of solvent and reaction conditions can significantly influence the yield and the regioselectivity of the product.

Detailed research has demonstrated the successful synthesis of specific bromonaphthyl-based acetylnaphthalene intermediates through this method. For instance, the acylation of 2-bromonaphthalene (B93597) yields 2-acetyl-6-bromonaphthalene, a valuable intermediate. prepchem.comprepchem.com Similarly, 1-bromonaphthalene (B1665260) can be acylated to produce 4-bromo-1-acetylnaphthalene. nih.gov

One documented synthesis of 2-acetyl-6-bromonaphthalene involves the dropwise addition of a solution of 2-bromonaphthalene and acetyl chloride in nitrobenzene (B124822) to a vigorously stirred solution of anhydrous aluminum chloride in the same solvent. prepchem.com The reaction is maintained at a temperature of 25-30°C. After workup, which includes quenching with ice and hydrochloric acid followed by extraction, the crude product is obtained. prepchem.com Purification via distillation to remove the nitrobenzene and subsequent crystallization from hexane (B92381) yields the pure 2-acetyl-6-bromonaphthalene. prepchem.com An alternative procedure involves stirring a mixture of 2-bromonaphthalene, acetyl chloride, and aluminum chloride in nitrobenzene at a higher temperature of 100°C for several hours. prepchem.com

The synthesis of 4-halogenated-1-acetylnaphthalene from the corresponding 1-halogenated naphthalene, including 1-bromonaphthalene, can also be achieved using standard Friedel-Crafts acylation conditions with acetyl chloride. nih.gov

The following tables summarize the reaction conditions and yields for the synthesis of these key intermediates as reported in the literature.

Table 1: Synthesis of 2-Acetyl-6-bromonaphthalene

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Pure Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromonaphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 25-30 | 2.3 | 92 | 21 | prepchem.com |

Data for yield was not provided in the source.

Table 2: Synthesis of 4-Bromo-1-acetylnaphthalene

| Starting Material | Acylating Agent | Catalyst | Reaction Conditions | Product | Reference |

|---|

Specific yield and reaction conditions were not detailed in the source.

Reactivity Profiles and Mechanistic Investigations of 1 Bromonaphthalen 2 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. 1-Bromonaphthalen-2-amine serves as a versatile substrate in several of these processes.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction has been successfully applied to 1-bromonaphthalene (B1665260) derivatives to synthesize a range of biaryl compounds. frontiersin.org

In a notable application, the Suzuki-Miyaura coupling of a 1-bromonaphthalene derivative with (2-formyl-4-methoxyphenyl)boronic acid, catalyzed by a palladium complex, yielded the corresponding cross-coupled product in 72% yield. beilstein-journals.org This intermediate was further elaborated through a Wittig olefination and subsequent ring-closing metathesis to construct a tetracyclic framework. beilstein-journals.org The efficiency of the Suzuki-Miyaura coupling is often dependent on the reaction conditions, including the choice of catalyst, base, and solvent. For instance, the direct coupling of a cyclopropyl-B(dan) compound with 1-bromonaphthalene was optimized using Pd(PPh₃)₄ as the catalyst and t-BuOK as the base in 1,4-dioxane, affording 1-cyclopropylnaphthalene (B194920) in 84% yield. chemrxiv.org

The scope of the Suzuki-Miyaura reaction with 1-bromonaphthalene derivatives extends to the synthesis of complex, multi-layered molecular architectures. For example, double Suzuki-Miyaura cross-coupling reactions between 2-diarylphosphinyl-1-naphthyl bromides and diboronic esters have been employed to create four-layer folding molecular frameworks. frontiersin.org These reactions demonstrated a broad substrate scope, tolerating both electron-rich and electron-poor substituents on the phosphine (B1218219) oxide moiety, with yields ranging from 52% to 91%. frontiersin.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 1-Bromonaphthalene Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromonaphthalene derivative | (2-Formyl-4-methoxyphenyl)boronic acid | Pd catalyst | - | - | Cross-coupling product | 72 | beilstein-journals.org |

| 1-Bromonaphthalene | Cyclopropyl-B(dan) | Pd(PPh₃)₄ | t-BuOK | 1,4-Dioxane | 1-Cyclopropylnaphthalene | 84 | chemrxiv.org |

| 2-Diphenylphosphinyl-1-naphthyl bromide | Dihydroacenaphthylene-derived diboronic ester | - | - | - | Four-layer folding product | 88-91 | frontiersin.org |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes, to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org This reaction is typically conducted under mild conditions, often at room temperature and in the presence of an amine base that also serves as the solvent. wikipedia.org

The reaction has been utilized in the synthesis of various alkynylnaphthalene derivatives. For instance, N-methyl-1-bromonaphthalen-2-amine has been coupled with phenylacetylene (B144264) using a Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine (B128534) and dimethylformamide at elevated temperatures. chim.it Protecting the amino group in 1-iodonaphthalen-2-amines through N-acylation can be a necessary preceding step to achieve effective Sonogashira coupling. chim.it

Other Palladium-Mediated Transformations

Beyond Suzuki-Miyaura and Sonogashira couplings, this compound and its derivatives participate in other palladium-catalyzed reactions. These include carboamination and carboetherification reactions. For example, the palladium-catalyzed reaction of 2-bromonaphthalene (B93597) with N-(Boc)-pent-4-enylamine resulted in the formation of a 2-(arylmethyl)pyrrolidine derivative. nih.gov Similarly, the coupling of 2-bromonaphthalene with 4-penten-1-ol (B13828) in the presence of a palladium catalyst and the ligand dpe-phos afforded the corresponding tetrahydrofuran (B95107) derivative in 76% yield. umich.edu

Palladium-catalyzed aminocarbonylation is another relevant transformation. The reaction of aryl bromides with amines and carbon monoxide, catalyzed by Pd(OAc)₂ and a phosphine ligand like XantPhos, provides a route to amides. acs.org Additionally, palladium-catalyzed C-N cross-coupling reactions are instrumental in synthesizing various nitrogen-containing heterocyclic compounds. acs.org

Heterocyclization Reactions Involving this compound Derivatives

The presence of both an amino group and a bromine atom on the naphthalene (B1677914) core of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

Synthesis of Bromonaphthyl-Based 2-Amino-1,3-Thiazines

A series of 4-(2-bromonaphthalen-6-yl)-6-phenyl-6H-1,3-thiazin-2-amines have been synthesized starting from a bromosubstituted acetylnaphthalene. isca.me The synthetic route involves the Claisen-Schmidt condensation of 2-acetyl-6-bromonaphthalene with substituted aromatic aldehydes to form chalcones, specifically 1-(2-bromonaphthalen-6-yl)-3-arylprop-2-en-1-ones. isca.mersc.org These chalcones are then treated with thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent to yield the desired 2-amino-1,3-thiazines. isca.meisca.in

Table 2: Synthesis of Bromonaphthyl-Based 2-Amino-1,3-Thiazines

| Starting Material | Reagents | Product | Reference |

| 1-(2-Bromonaphthalen-6-yl)-3-phenylprop-2-en-1-one | Thiourea, KOH, Ethanol | 4-(2-Bromonaphthalen-6-yl)-6-phenyl-6H-1,3-thiazin-2-amine | isca.me |

Michael-Type Addition and Cyclization Pathways

The formation of the 2-amino-1,3-thiazine ring proceeds through a mechanism involving a Michael-type addition. rsc.org In the synthesis of bromonaphthyl-based 2-amino-1,3-thiazines, the thiourea acts as the nucleophile, and the α,β-unsaturated ketone (chalcone) serves as the Michael acceptor. isca.me The conjugate addition of thiourea to the chalcone (B49325) is a key step, leading to an intermediate that subsequently undergoes cyclization to form the six-membered thiazine (B8601807) ring. masterorganicchemistry.com

Michael additions are a broad class of reactions where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of synthesizing heterocyclic compounds from naphthalene derivatives, this reaction pathway is crucial. For instance, the reaction of 2-naphthols with nitroolefins in the presence of an organocatalyst proceeds via a Michael-type addition to form dihydronaphthofuran derivatives. rsc.org Similarly, the synthesis of indolylnaphthoquinones can be achieved through the Michael addition of indoles to menadione (B1676200) (2-methylnaphthalene-1,4-dione). beilstein-journals.org

Bucherer Reactions for Naphthylamine Formation

The Bucherer reaction is a significant method in organic chemistry for the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and sodium bisulfite. wikipedia.org This reaction, discovered by Robert Lepetit in 1898 and later developed by Hans Theodor Bucherer, is widely applied in the synthesis of dye precursors. wikipedia.org

While the classic Bucherer reaction involves a naphthol as the starting material, the principles of this transformation are relevant to the synthesis of substituted naphthylamines. For instance, 6-bromo-2-naphthol (B32079) can be converted into various N-substituted 6-bromonaphthalen-2-amines. nih.govacs.org This process involves heating the naphthol with a primary or secondary amine in the presence of sodium bisulfite (or a related salt like sodium metabisulfite) in an aqueous medium. acs.orgnih.gov This method provides a practical route to synthesize precursors for more complex molecules. nih.govacs.org

The mechanism of the Bucherer reaction involves several key steps. wikipedia.org Initially, a proton adds to the naphthol ring, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. wikipedia.org This intermediate then reacts with an amine, and subsequent dehydration and elimination of sodium bisulfite yield the final naphthylamine product. wikipedia.org The reaction is reversible. wikipedia.org

Table 1: Examples of Bucherer Reactions with 6-Bromo-2-naphthol acs.orgnih.gov

| Amine | Product | Yield (%) |

| Pyrrolidine (B122466) | 1-(6-Bromo-2-naphthyl)pyrrolidine | 81 |

| Piperidine | 1-(6-Bromonaphthalen-2-yl)piperidine | Not specified |

| 4-Piperidinemethanol | (1-(6-Bromonaphthalen-2-yl)piperidin-4-yl)methanol | 20 |

Transmetalation Reactions and Organolithium Intermediates

Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and nucleophiles due to the highly polar carbon-lithium bond. wikipedia.org A common method for preparing organolithium compounds is through a transmetalation reaction, specifically a lithium-halogen exchange. wikipedia.org This reaction is particularly effective for converting aryl bromides into their corresponding organolithium derivatives. wikipedia.org

In the context of this compound derivatives, transmetalation is a key step for further functionalization. For example, 6-bromo-N,N-dimethylnaphthalen-2-amine can undergo a transmetalation reaction with tert-butyl lithium. nih.gov This process forms an intermediary organolithium compound, which is highly reactive. nih.gov This intermediate can then be reacted with other electrophiles to introduce new functional groups onto the naphthalene core. For instance, it can be converted into a boronic acid ester, which upon hydrolysis yields the corresponding boronic acid. nih.gov This demonstrates the synthetic utility of generating organolithium intermediates from bromo-naphthylamine precursors. nih.gov

The formation of organolithium reagents via lithium-halogen exchange is typically a fast reaction, often conducted at very low temperatures to control reactivity. wikipedia.org These reagents are crucial for creating new carbon-carbon bonds and other transformations in the synthesis of complex organic molecules. wikipedia.orgrsc.org

Reaction with Organometallic Reagents (e.g., Organomercury, Organotellurium)

The reactivity of bromo-amino naphthalenes extends to reactions with other organometallic reagents, leading to the formation of new carbon-metal bonds. These reactions are often used to synthesize novel organomercury and organotellurium compounds.

A general approach involves the mercuration of an amino-naphthalene derivative, followed by a transmetalation reaction with a tellurium halide. For example, 4-bromonaphthalen-1-amine can be reacted with mercuric acetate (B1210297) to form an organomercury intermediate. researchgate.netscispace.com This intermediate, (1-amino-4-bromonaphthalen-2-yl)mercury(II) chloride, can then react with tellurium tetrabromide (TeBr₄) to produce an aryltellurium(IV) tribromide. researchgate.netresearchgate.net

Further transformations of these organotellurium compounds are also possible. For instance, the aryltellurium(IV) tribromide can be reduced using hydrazine (B178648) hydrate (B1144303) to yield a diaryl ditelluride. researchgate.net It is also possible to create asymmetrical diaryltellurium(IV) dibromides by reacting the aryltellurium(IV) tribromide with another organomercury compound, such as 4-hydroxyphenyl mercury(II) chloride. researchgate.net

These organotellurium compounds are of interest for their potential applications and have been characterized using various spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR. researchgate.netekb.eg

Structural Elucidation and Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial relationships of atoms within 1-Bromonaphthalen-2-amine. Analysis of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁵N, furnishes a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the six aromatic protons and the two amine protons. The aromatic region (typically δ 7.0-8.0 ppm) is expected to be complex due to spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring system. The electron-donating amine group (-NH₂) and the electron-withdrawing bromine atom (-Br) influence the chemical shifts of the nearby protons. The two protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orglibretexts.org

The expected signals for the aromatic protons are influenced by the positions of the bromine and amine substituents. Protons on the same ring as the substituents will show distinct shifts and coupling patterns compared to the protons on the unsubstituted ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | 4.0 - 5.0 | Broad Singlet |

Note: Actual chemical shifts and coupling constants would require experimental measurement.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The symmetry of the molecule is such that no two carbon atoms are chemically equivalent. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the bromine (C-1) will be deshielded, though this effect is less pronounced than for other halogens. The carbon atom bonded to the amino group (C-2) will be strongly shielded. The quaternary carbons (C-1, C-2, C-4a, C-8a) are typically identifiable by their lower intensities. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (C1) | 108 - 115 |

| C-NH₂ (C2) | 140 - 148 |

| Aromatic CH | 115 - 130 |

Note: These are estimated ranges. Spectral prediction software or experimental data is needed for precise values.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. For this compound, the nitrogen atom is part of a primary aromatic amine. The chemical shift in the ¹⁵N NMR spectrum would be characteristic of this functional group. Aromatic amines typically resonate in a specific region of the ¹⁵N NMR spectrum, and this data can confirm the nature of the nitrogen-containing functionality. nih.gov

To unambiguously assign all proton and carbon signals, especially within the complex aromatic region, advanced 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for the mapping of the proton connectivity within each ring of the naphthalene system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in this compound. As a primary aromatic amine, it exhibits characteristic N-H stretching vibrations. nih.gov Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. libretexts.orglibretexts.org Other key absorptions include the N-H bending (scissoring) vibration, the C-N stretching of the aromatic amine, and various vibrations associated with the substituted naphthalene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (Symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity. nist.gov The calculated molecular weight is approximately 222.08 g/mol . nih.gov Therefore, peaks are expected at m/z 221 and 223.

Common fragmentation patterns for this type of molecule would involve the loss of the bromine atom to give a fragment ion at m/z 142, or the loss of HBr.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 221 | Corresponding to ⁷⁹Br isotope |

| [M+2]⁺ | 223 | Corresponding to ⁸¹Br isotope, ~1:1 ratio with M⁺ |

| [M-Br]⁺ | 142 | Loss of a bromine radical |

X-ray Crystallographic Analysis for Solid-State Structures

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no publicly available single-crystal X-ray diffraction data for this compound could be located. While crystallographic studies have been conducted on isomers such as 8-Bromonaphthalen-1-amine, this information is not directly transferable to the title compound due to differences in substituent positions, which significantly influence molecular conformation and crystal packing.

Analysis of Molecular Conformation and Stereochemistry

Without experimental X-ray crystallographic data, a definitive analysis of the molecular conformation and stereochemistry of this compound in the solid state is not possible. Theoretical modeling could provide insights into the likely planarity of the naphthalene ring system and the orientation of the bromo and amino substituents, but this would not constitute an experimental determination.

Intermolecular Interactions and Crystal Packing Motifs

Similarly, a detailed description of the intermolecular interactions and crystal packing motifs for this compound cannot be provided in the absence of a determined crystal structure. Such an analysis would typically involve the identification of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the three-dimensional arrangement of the molecules in the crystal lattice.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its stoichiometry. For this compound, with the molecular formula C₁₀H₈BrN, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, and nitrogen.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 54.08 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.63 |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.98 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.31 |

| Total | 222.086 | 100.00 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used technique for predicting the properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for 1-Bromonaphthalen-2-amine would provide fundamental information about its geometry, electronic landscape, and vibrational frequencies.

Molecular Geometry Optimization and Conformation

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The naphthalene (B1677914) core is a rigid, planar aromatic system. However, the orientation of the amine (-NH₂) group relative to the naphthalene ring and the adjacent bromine atom is of interest. DFT calculations can determine the precise bond lengths, such as C-C, C-N, C-Br, and C-H, as well as the angles between these bonds. The planarity of the amine group and any steric hindrance caused by the bulky bromine atom at the adjacent position would be quantified. Studies on related compounds, such as 8-Bromonaphthalen-1-amine, have utilized crystallographic data to define these parameters, revealing how substituents can cause minor deviations from perfect planarity due to steric strain and hydrogen bonding. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is hypothetical, based on typical values for related aromatic amines and halides, as a specific DFT study on this molecule is not available.

| Parameter | Predicted Value |

|---|---|

| C1-Br Bond Length | ~1.90 Å |

| C2-N Bond Length | ~1.38 Å |

| C1-C2 Bond Length | ~1.42 Å |

| C-C (aromatic) | ~1.39 - 1.43 Å |

| C2-C1-Br Angle | ~121° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ossila.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the lone pair of the amine group, as the amino group is electron-donating. The LUMO is likely to be distributed over the aromatic system, representing the region where an incoming electron would be stabilized. DFT studies on other 4-aminonaphthalene derivatives have shown that the HOMO and LUMO energies are crucial in predicting their interaction with metal surfaces, for instance, in corrosion inhibition. researchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative) Note: Values are hypothetical and for illustrative purposes.

| Property | Predicted Value | Implication |

|---|---|---|

| EHOMO | ~ -5.5 eV | Electron-donating capability (nucleophilicity) |

| ELUMO | ~ -1.0 eV | Electron-accepting capability (electrophilicity) |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. This allows for the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and vibrations of the aromatic ring. Comparing the computed spectrum with an experimental one can confirm the optimized geometry and provide confidence in the computational model.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Visible). This method calculates the energies of electronic transitions, primarily the HOMO to LUMO transition, which corresponds to the absorption of light. For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax), providing insight into its color and photophysical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT provides a static, time-independent picture of a single molecule, MD simulations can explore the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a surface or a biological macromolecule. nih.gov

For this compound, an MD simulation could be used to study its solvation in different solvents, analyzing the hydrogen bonding interactions between the amine group and solvent molecules. It could also be used to understand how the molecule diffuses and orients itself at an interface. While no specific MD studies on this compound were found, research on the related compound 1-Bromo-2-methylnaphthalene has used dynamic calculations to study bond dissociation mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or other properties. nih.gov The fundamental principle is that the structural properties of a molecule are responsible for its activities. researchgate.net

To build a QSAR model, a set of related compounds with known activities (e.g., toxicity, enzyme inhibition) is required. Various molecular descriptors (physicochemical properties like logP, molecular weight, or quantum chemical parameters like HOMO/LUMO energies) are calculated for each compound. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed activity.

Although no specific QSAR models for this compound have been published, it could be included in a dataset of naphthalenamine or brominated aromatic amine derivatives to develop a model. benthamscience.comresearchgate.net Such a model could predict the potential toxicity or pharmacological activity of new, unsynthesized compounds in the same class, guiding future research and reducing the need for extensive animal testing. nih.gov

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. For this compound, this could involve studying its reactivity in electrophilic aromatic substitution reactions, understanding how the activating amino group and the deactivating but ortho-, para-directing bromo group influence the reaction outcome.

DFT calculations could model the reaction pathways, for example, in its synthesis or subsequent functionalization. Comparing the activation energies for different pathways would reveal the most likely reaction mechanism, providing a detailed picture that is often difficult to obtain through experimental means alone.

Advanced Photophysical and Optical Properties of Derivatives

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectra of derivatives of 1-bromonaphthalen-2-amine provide insights into their electronic transitions. For instance, multilayer folding frameworks synthesized using (1-bromonaphthalen-2-yl)diphenylphosphine oxide as a precursor exhibit broad absorption bands. nih.govresearchgate.net Specifically, several of these complex molecules show wide absorption between 280 nm and 360 nm in tetrahydrofuran (B95107) (THF). nih.govfrontiersin.org One particular derivative, molecule 8c in a reported study, displays its highest absorption at 280 nm with a secondary peak around 340 nm, while others in the series (8a, 8g, 8i, and 8n) have their highest absorptions within the 280-360 nm range. frontiersin.org

The substitution pattern on the naphthalene (B1677914) core significantly influences the absorption maxima. For example, a naphthalene derivative functionalized with an aza-crown ether, synthesized from 1-bromonaphthalene (B1665260), shows an absorption maximum at 315 nm. rsc.org When an electron-accepting imide group is introduced, as in the case of NMI-Crown, a substantial red-shift to 417 nm is observed due to strong intramolecular charge transfer. rsc.org Another related compound without the aza-crown unit has its absorption maximum at 340 nm. rsc.org

In a different class of derivatives, anthracene-naphthalimide dyads, the absorption spectra are influenced by the electronic coupling between the anthracene (B1667546) and naphthalimide units. researchgate.net The attachment position of the anthracene moiety modifies the overlap between molecular orbitals, affecting the electronic communication between the chromophores. researchgate.net

Table 1: UV-Visible Absorption Maxima of Selected this compound Derivatives

| Compound | Solvent | Absorption Maximum (λmax, nm) |

| Derivative 8a | THF | 280-360 |

| Derivative 8c | THF | 280, 340 |

| Derivative 8g | THF | 280-360 |

| Derivative 8i | THF | 280-360 |

| Derivative 8n | THF | 280-360 |

| Naph-Crown (1) | Acetonitrile (B52724) | 315 |

| NMI-Crown (2) | Acetonitrile | 417 |

| NMR-Br (3) | Acetonitrile | 340 |

Photoluminescence (PL) and Fluorescence Properties

Derivatives of this compound often exhibit interesting photoluminescence (PL) and fluorescence properties, which are highly dependent on their molecular structure and environment.

For multilayer folding products derived from (1-bromonaphthalen-2-yl)diarylphosphine oxides, the emission maxima are sensitive to substituents on the aryl rings attached to the phosphorus atom. frontiersin.org For instance, one derivative (8c) has a maximum emission at 400 nm when excited at 344 nm. frontiersin.org Another derivative (8a) shows a red-shifted emission at 430 nm. frontiersin.org The presence of electron-withdrawing groups like trifluoromethoxy (CF3O) and fluorine (F), or sterically demanding methyl groups, can lead to upfield shifts in the emission wavelength. frontiersin.org The complexity of the PL behavior is attributed to a combination of solvent-target interactions, as well as electronic and conformational steric effects of the aromatic rings. frontiersin.orgfrontiersin.org

In a different study, a pyrrolidine (B122466) derivative of 2-amino-6-bromonaphthalene (B125385) showed a negligible shift in its maximum fluorescence wavelength compared to its parent compound, despite a 12 nm red-shift in its absorbance. nih.govacs.org

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This property has been observed in derivatives of this compound.

Specifically, multilayer folding frameworks synthesized from precursors like (1-bromonaphthalen-2-yl)diphenylphosphine oxide have been studied for their AIE characteristics. nih.govresearchgate.netfrontiersin.org The investigation of these complex structures revealed that they exhibit fluorescence not only in solution but also in the solid state. frontiersin.org One such derivative, when aggregated, showed a steady enhancement of emission from 352 nm to 555 nm, a change attributed to intermolecular packing. frontiersin.org The design of these multilayered structures, sometimes involving up to 40 synthetic steps, has led to the creation of novel AIE-active materials. frontiersin.orgfrontiersin.org

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a key process in many push-pull chromophores, where an electron is transferred from a donor to an acceptor moiety within the same molecule upon photoexcitation. semanticscholar.org This phenomenon is often observed in derivatives of this compound, where the amino group can act as an electron donor.

The extent of ICT is highly dependent on the molecular structure. For example, in PRODAN (6-propionyl-2-(dimethylamino)naphthalene) and its derivatives, the fluorescence properties are governed by a planar intramolecular charge transfer (PICT) excited state. mdpi.comnih.gov Photoexcitation leads to a net transfer of electron density from the dimethylamino group to the carbonyl group, significantly increasing the molecule's dipole moment. mdpi.com Constraining the amino group in a five-membered ring, forcing it to be coplanar with the naphthalene core, enhances desirable properties as a solvent polarity sensor. nih.gov

In another example, a naphthalene derivative functionalized with an aza-crown ether (Naph-Crown) has its nitrogen lone pair electrons available for binding with lithium ions. rsc.org However, upon introduction of a strong electron-accepting imide group (NMI-Crown), significant ICT occurs from the nitrogen to the imide, making the lone pair unavailable for ion binding. rsc.org This highlights how ICT can be modulated by structural modifications, impacting the molecule's function. The interaction between donor and acceptor groups in such D-π-A systems can be influenced by the nature of the π-system linking them. semanticscholar.org

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a hallmark of molecules with a significant change in dipole moment between their ground and excited states. Many derivatives of this compound exhibit pronounced solvatochromic behavior, making them sensitive environmental probes.

PRODAN and its derivatives are well-known for their solvatochromic properties. nih.gov The position of the fluorescence emission maximum shifts to lower energy as the solvent polarity increases, due to the stabilization of the more polar ICT excited state by polar solvents. mdpi.comnih.gov For example, 1,5-Acrylodan, a PRODAN derivative, shows a strong solvatochromic shift, with its emission maximum varying over a wide range from apolar to polar protic solvents. mdpi.com

Similarly, other push-pull systems based on a naphthalene core, such as certain styryl pyrene (B120774) probes and triphenylamine-based compounds, display solvent-dependent ICT and solvatochromic properties. researchgate.net This sensitivity to the local environment has been harnessed to develop fluorescent sensors for detecting water content in organic solvents. researchgate.net The solvatochromic behavior of some 2-arylthienyl-substituted 1,3-benzothiazoles makes them suitable for investigating solvent polarity. uminho.pt

Applications and Biological Activity of 1 Bromonaphthalen 2 Amine Derivatives

Antifungal Agent Development and Mechanism of Action Studies

Derivatives of 1-bromonaphthalen-2-amine have shown significant promise in the development of novel antifungal agents, particularly against phytopathogens.

Inhibition of Sporisorium scitamineum Sporidia Growth and Teliospore Germination by N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine

Sugarcane smut, caused by the fungus Sporisorium scitamineum, is a major disease affecting sugarcane production worldwide. apsnet.org The disease is characterized by a long, whip-like sorus that releases millions of teliospores, which can remain viable for extended periods under harsh conditions. apsnet.org A significant challenge in controlling sugarcane smut is the systemic infection of the plant, often originating from infected seed cane. acs.org

Recent research has identified N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine as a potent inhibitor of Sporisorium scitamineum. acs.orgacs.org This compound has been shown to effectively inhibit the growth of the fungal sporidia and the germination of teliospores. acs.orgacs.org The combination of this compound with warm water treatment has demonstrated a synergistic effect, reducing the incidence of sugarcane smut by eliminating the pathogen from perennial sugarcane buds. acs.orgacs.org

Below is a table summarizing the antifungal activity of N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine against Sporisorium scitamineum.

| Compound | Target Organism | Effect |

| N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine | Sporisorium scitamineum | Inhibition of sporidia growth and teliospore germination |

Targeting MAP Kinase Pathways (e.g., SsHog1-mediated SsHsp104 Pathway)

The mechanism of action for the antifungal activity of N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine involves the disruption of key cellular pathways in Sporisorium scitamineum. Specifically, this compound has been identified as a potential inhibitor of the SsHog1-mediated SsHsp104 pathway. acs.orgacs.org

The High Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein (MAP) kinase pathway, is crucial for the fungal response to various environmental stresses, including heat stress. acs.orgresearchgate.net Studies have shown that the MAP kinase Hog1 is essential for heat stress resistance in S. scitamineum. acs.orgacs.org Deletion of the SsHOG1 gene leads to a significant reduction in the expression of the heat shock protein 104 (SsHSP104). acs.org Overexpression of SsHSP104 can partially restore the growth of the ss1hog1Δ mutant strain after heat stress, highlighting the critical role of SsHsp104 in SsHog1-mediated heat stress tolerance. acs.orgacs.org

N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine is believed to target this pathway, thereby inhibiting the fungus's ability to cope with heat stress. acs.orgacs.org This targeted inhibition makes it a promising candidate for developing more effective and potentially less harsh treatments for sugarcane smut. acs.org

Intermediates in Pharmacologically Active Compound Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a wide array of pharmacologically active compounds. Their unique chemical structure allows for the generation of diverse molecular architectures with potential therapeutic applications.

Precursors for Antimicrobial Agents

The bromo-substituted naphthalene (B1677914) core is a key intermediate in the synthesis of various biologically active molecules, including antimicrobial agents. isca.me The presence of the bromine atom provides a reactive site for further chemical modifications, enabling the creation of a library of compounds for antimicrobial screening. isca.me For instance, derivatives of 1-(bromomethyl)naphthalen-2-amine (B11872799) have shown significant antibacterial and antifungal properties. smolecule.com

The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a 6-bromonaphthalene moiety has yielded compounds with notable antimicrobial activity. semanticscholar.org Similarly, the reaction of 1-(2-bromonaphthalen-6-yl)-3-arylprop-2-en-1-ones with thiourea (B124793) produces 2-amino-1,3-thiazines that have demonstrated potential as antimicrobial agents. isca.me Furthermore, N-methyl derivatives of 4-(2-bromonaphthalen-6-yl)-6-aryl-6H-1,3-thiazin-2-amines have exhibited potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli. researchgate.net

Building Blocks for Anti-inflammatory, Antihypertensive, and Calcium Channel Blocker Agents

The versatility of the this compound scaffold extends to the synthesis of compounds with other important pharmacological activities. Substituted 2-amino-1,3-thiazines, derived from bromo-substituted acetylnaphthalene, have been reported to possess anti-inflammatory, antihypertensive, and calcium channel blocker properties. isca.me

The development of novel dihydropyrimidine (B8664642) calcium channel blockers has been a focus of research for treating hypertension. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the structural motifs found in potent antihypertensive agents and calcium channel blockers, such as those with a dihydropyrimidine core, can be conceptually linked to the synthetic possibilities offered by naphthalene-based starting materials. nih.govmdpi.com The design of new antihypertensive drugs often involves mimicking the structure of endogenous ligands or existing drugs to achieve a desired biological effect. nih.gov The naphthalene ring system, with its potential for various substitutions, provides a platform for creating such novel therapeutic agents. ijpsjournal.com

Materials Science Applications

In addition to their biological applications, derivatives of this compound are finding use in the field of materials science. The unique chemical and physical properties of these compounds make them suitable for developing new materials with specific functionalities. smolecule.com For example, N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine has been utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). The synthesis of new organotellurium and organomercury compounds based on 4-bromonaphthalen-1-amine further highlights the utility of this chemical family in creating novel materials with interesting electronic and optical properties. researchgate.net

Construction of Multilayer Folding Frameworks

The development of multilayer folding frameworks is a significant area of research in materials science, with potential applications in various fields. These frameworks are complex, three-dimensional molecular structures created through precise synthetic chemistry.

A review of the current scientific literature indicates that while the construction of multilayer folding frameworks using naphthalene-based compounds is an active area of research, derivatives of this compound are not the primary building blocks for these structures. Instead, research has prominently featured closely related compounds, specifically (1-bromonaphthalen-2-yl)diarylphosphine oxides. These phosphine (B1218219) oxide derivatives are synthesized from 1-bromo-2-naphthol, not this compound. frontiersin.orgfrontiersin.orgnih.gov

For instance, the design and synthesis of [1 + 4 + 2] four-layer frameworks have been successfully achieved using a Suzuki-Miyaura cross-coupling reaction. frontiersin.orgfrontiersin.orgnih.gov This process involves the coupling of double-layer diboronic esters with (1-bromonaphthalen-2-yl)diarylphosphine oxides. frontiersin.orgfrontiersin.orgnih.gov The synthesis of these key phosphine oxide precursors starts with the protection of 1-bromo-2-naphthol, followed by a C-P coupling reaction. frontiersin.orgfrontiersin.org

Similarly, [1 + 3 + 1] multilayer frameworks have been developed, which also utilize these phosphine oxide derivatives of 1-bromonaphthalene (B1665260). frontiersin.org The research in this area has led to the creation of a variety of multilayer folding products with potential photoelectronic properties. frontiersin.org

It is important to emphasize that based on the available scientific literature, there is no direct evidence of this compound or its derivatives being utilized in the construction of these specific multilayer folding frameworks. The primary precursor documented for this application is derived from 1-bromo-2-naphthol.

Optoelectronic Devices and Functional Materials

While the role of this compound derivatives in multilayer folding frameworks is not documented in primary scientific literature, there are indications of their potential use in the field of optoelectronics and functional materials.

Some chemical industry sources suggest that this compound (also known as 2-amino-1-bromonaphthalene) serves as an intermediate in the synthesis of specialty chemicals. These chemicals are reportedly used in the development of organic semiconductors and organic light-emitting diodes (OLEDs). lookchem.com

For example, a derivative, N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine, has been noted for its potential application in the creation of organic semiconductors and LEDs. The broader class of naphthalene derivatives is recognized for its utility in optoelectronic devices due to the tunable electronic and photophysical properties of the naphthalene core. nih.gov Molecules with a donor-acceptor architecture based on a naphthalene π-system are widely investigated for use in functional materials. nih.gov

The general utility of bromonaphthalenes as intermediates for optoelectronic materials is also established. chemscene.comchemblink.com However, specific, peer-reviewed research detailing the synthesis and performance of optoelectronic devices explicitly derived from this compound is limited in the public domain.

Below is a data table summarizing the potential applications of this compound and its derivatives in optoelectronic materials, based on available information.

| Compound/Derivative | Stated/Potential Application Area | Source Type |

| This compound | Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs) | Chemical Supplier Data |

| N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine | Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs) | Chemical Supplier Data |

It is crucial to note that while these potential applications are mentioned by chemical suppliers, extensive research and development would be required to validate the suitability and performance of this compound derivatives for these purposes.

Emerging Research Directions and Future Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's shift towards greener and more sustainable practices has spurred the development of environmentally benign synthetic routes for 1-Bromonaphthalen-2-amine and its precursors. Key areas of focus include the use of less hazardous reagents, milder reaction conditions, and processes that maximize atom economy.

One approach involves the replacement of harsh brominating agents with greener alternatives. For instance, the use of hydrobromic acid and hydrogen peroxide for bromination is considered a more environmentally friendly method as it generates water as the primary byproduct innovareacademics.in. Microwave-assisted organic synthesis (MAOS) has also emerged as a green chemistry tool, offering rapid and efficient cyclization reactions that can be applied to the synthesis of related heterocyclic systems derpharmachemica.comorientjchem.org. These methods often lead to higher yields and reduced reaction times compared to conventional heating orientjchem.org.

Furthermore, researchers are investigating atom-economical reactions, such as cycloaddition and one-pot syntheses, to minimize waste and improve efficiency researchgate.net. For example, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds presents a sustainable method that uses air as the oxidant and produces water as the only byproduct beilstein-journals.org. The development of transition-metal-free coupling reactions is another promising avenue to reduce reliance on expensive and potentially toxic metal catalysts acs.org.

Future challenges in this area include the scalability of these green methods for industrial production and the development of catalysts that are not only efficient and recyclable but also derived from abundant and non-toxic materials.

Exploration of Novel Derivatization and Functionalization Strategies

The versatility of this compound as a synthetic intermediate lies in the reactivity of its bromine and amino functional groups, which allow for a wide range of derivatization and functionalization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal in creating new C-C and C-N bonds. The Suzuki-Miyaura coupling, for instance, has been used to synthesize biaryl compounds by reacting bromo-naphthalene derivatives with boronic acids acs.orgsnnu.edu.cnfrontiersin.org. The Bucherer reaction provides a practical method for synthesizing N-substituted 2-aminonaphthalenes by condensing a naphthol with a secondary amine acs.org.

The amino group can be readily acylated, sulfonylated, or used in condensation reactions to form a variety of heterocyclic structures smolecule.comrsc.org. For example, it can be used as a building block for the synthesis of triazole derivatives with potential anticancer activity nih.gov. The bromine atom serves as a handle for introducing various substituents, including aryl, alkyl, and other functional groups, through reactions like radical cyclization vulcanchem.com.

Future research will likely focus on developing more selective and efficient catalytic systems for these transformations, including the use of novel ligands and catalysts that can operate under milder conditions. The exploration of C-H activation and functionalization directly on the naphthalene (B1677914) core represents another exciting frontier for creating novel derivatives.

Expansion into Other Areas of Medicinal Chemistry and Materials Science

The derivatives of this compound have shown significant promise in both medicinal chemistry and materials science, and ongoing research continues to uncover new applications.

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. For instance, derivatives have been investigated for their potential as antifungal agents, with some showing activity against the germination of fungal spores acs.org. The structural motif is also found in compounds designed as DNA-binding fluorophores, which have applications in cellular imaging and diagnostics acs.orgnih.gov. Furthermore, its derivatives are being explored as intermediates in the synthesis of compounds with potential anti-inflammatory and anticancer properties . The unique structure allows for versatile chemical modifications to create diverse medicinal compounds lookchem.com.

In materials science, this compound is a precursor for the synthesis of organic electronic materials. Its derivatives are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs) bldpharm.com. The naphthalene core provides a rigid and planar structure that can facilitate π-π stacking and charge transport in organic electronic devices frontiersin.org. Researchers are also exploring its use in creating materials with aggregation-induced emission (AIE) properties, which are valuable for applications in sensors, bio-imaging, and optoelectronics frontiersin.orgbldpharm.com. The development of novel dyes and specialty chemicals for various industries, including plastics and coatings, is another active area of research lookchem.com.

The future in these fields will involve the rational design of new derivatives with tailored electronic and biological properties. This includes the synthesis of more complex architectures and the investigation of their structure-property relationships to optimize performance in specific applications.

Integration of Advanced Analytical and Computational Techniques

Advanced analytical and computational methods are becoming increasingly indispensable in the study of this compound and its derivatives. These techniques provide deep insights into the structure, properties, and reactivity of these molecules.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural characterization acs.orgnih.govuobasrah.edu.iq. Advanced 2D NMR techniques, like COSY and TOCSY, are particularly useful for the unambiguous assignment of protons and carbons in complex derivatives, helping to determine stereochemistry and connectivity ipb.pt. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds acs.org.

Computational chemistry, particularly Density Functional Theory (DFT), is employed to predict and understand the electronic and structural properties of these molecules researchgate.netresearchgate.net. DFT calculations can provide insights into molecular geometries, HOMO-LUMO energy gaps, and other electronic parameters that are critical for designing materials with specific optical and electronic properties researchgate.net. These computational studies can also help in understanding reaction mechanisms and predicting the feasibility of new synthetic pathways lookchem.com.

The integration of these advanced techniques will continue to play a vital role in accelerating the discovery and development of new materials and therapeutic agents based on the this compound scaffold. Future challenges include the development of more accurate computational models that can predict the properties of complex systems and the application of in-situ analytical techniques to monitor reactions in real-time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromonaphthalen-2-amine, and how can purity be validated?

- Methodology :

-

Synthesis : Start with 2-naphthalenamine (CAS 91-59-8) as a precursor. Bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C). Monitor reaction progress via TLC or HPLC .

-

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Recrystallization in ethanol may further enhance purity.

-

Validation : Confirm purity (≥97%) via GC-MS or HPLC. Compare retention times with authentic standards. Characterize using / NMR and FTIR to verify bromine incorporation and amine group integrity .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| CAS No. | 20191-75-7 | |

| Molecular Formula | CHBrN | |

| Purity (Typical) | 97% | |

| Key NMR Shifts (δ, ppm) | ~5.2 (NH), 7.3–8.5 (Ar-H) |

Q. How can spectroscopic techniques distinguish this compound from structural analogs like 2-naphthylamine?

- Methodology :

- UV-Vis : The bromine substituent in this compound causes a red shift in absorption maxima compared to 2-naphthylamine due to increased electron-withdrawing effects.

- Mass Spectrometry : Look for isotopic peaks (1:1 ratio for :) at m/z 223/225 (M) .

- NMR : The bromine atom induces deshielding of adjacent protons. Compare NMR spectra with 2-naphthylamine (absence of Br shifts) to confirm structural assignment .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during bromination of 2-naphthalenamine derivatives?

- Methodology :

- Contradiction Analysis : Low yields may stem from competing side reactions (e.g., di-bromination or oxidation). Use kinetic studies (time-resolved UV-Vis or in-situ IR) to identify intermediates.

- Optimization : Adjust stoichiometry (limit Br/NBS to 1.1 equivalents) and temperature (maintain <80°C). Add radical inhibitors (e.g., BHT) to suppress unwanted pathways .

- Validation : Compare HPLC profiles of crude mixtures under varying conditions to isolate optimal parameters .

Q. How can crystallography elucidate the structural and electronic effects of bromine in this compound?

- Methodology :

-

Crystal Growth : Recrystallize from ethanol or DCM/hexane. Use slow evaporation to obtain single crystals.

-

Data Collection : Employ X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) to analyze bond lengths/angles, particularly C-Br and C-N distances .

-

Electronic Effects : Compare Hirshfeld surfaces with non-brominated analogs to assess halogen bonding interactions .

- Data Table :

| Parameter | This compound | 2-Naphthylamine |

|---|---|---|

| C-Br Bond Length (Å) | ~1.89 | N/A |

| C-N Bond Length (Å) | ~1.41 | ~1.38 |

| Dihedral Angle (Ar-NH) | ~15° | ~10° |

Q. What degradation pathways occur in this compound under oxidative conditions, and how can stability be improved?

- Methodology :

- Degradation Studies : Expose the compound to HO/UV or elevated temperatures. Monitor via LC-MS for bromine loss or amine oxidation (e.g., nitroso/nitro derivatives).

- Stabilization : Add antioxidants (e.g., ascorbic acid) or store under inert gas (N/Ar). Encapsulate in cyclodextrins to shield reactive sites .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under varying storage conditions .

Experimental Design & Best Practices

- Reproducibility : Document reaction parameters (solvent, temperature, stirring rate) meticulously. Share raw spectral data (NMR, IR) in supplementary materials .

- Safety : Follow ALADDIN SCIENTIFIC guidelines for handling brominated amines: use fume hoods, nitrile gloves, and avoid skin contact .

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.